molecular formula C11H11BrN2O3 B13934800 1-(4-Bromo-2-methoxy-phenyl)hexahydropyrimidine-2,4-dione

1-(4-Bromo-2-methoxy-phenyl)hexahydropyrimidine-2,4-dione

Cat. No.: B13934800
M. Wt: 299.12 g/mol
InChI Key: YNRPOMFBVROLSY-UHFFFAOYSA-N
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Description

1-(4-bromo-2-methoxyphenyl)dihydro-2,4(1H,3H)-Pyrimidinedione is a synthetic organic compound that belongs to the class of pyrimidinediones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-2-methoxyphenyl)dihydro-2,4(1H,3H)-Pyrimidinedione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-methoxyaniline and a suitable dihydropyrimidinedione precursor.

    Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

    Reaction Steps: The process may involve multiple steps, including condensation, cyclization, and purification to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-2-methoxyphenyl)dihydro-2,4(1H,3H)-Pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while substitution may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-bromo-2-methoxyphenyl)dihydro-2,4(1H,3H)-Pyrimidinedione involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chloro-2-methoxyphenyl)dihydro-2,4(1H,3H)-Pyrimidinedione
  • 1-(4-fluoro-2-methoxyphenyl)dihydro-2,4(1H,3H)-Pyrimidinedione

Uniqueness

1-(4-bromo-2-methoxyphenyl)dihydro-2,4(1H,3H)-Pyrimidinedione is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro and fluoro analogs.

Properties

Molecular Formula

C11H11BrN2O3

Molecular Weight

299.12 g/mol

IUPAC Name

1-(4-bromo-2-methoxyphenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H11BrN2O3/c1-17-9-6-7(12)2-3-8(9)14-5-4-10(15)13-11(14)16/h2-3,6H,4-5H2,1H3,(H,13,15,16)

InChI Key

YNRPOMFBVROLSY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)N2CCC(=O)NC2=O

Origin of Product

United States

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